Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Description
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS: 39493-62-4) is a cyclohexene derivative with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. It features a cyclohexene ring substituted with a hydroxyl group at position 4, a methyl group at position 6, a ketone at position 2, and a methyl ester at position 1 (Figure 1). The compound is a white crystalline solid with a melting point of 122–124°C and is primarily used in research settings for organic synthesis and structural studies .
Synthesis:
The compound is synthesized via a Michael addition reaction between methyl acetoacetate and methyl crotonate under basic conditions, followed by acidification and crystallization. This method yields approximately 45% of the product .
Properties
IUPAC Name |
methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIQMPNDQLYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396126 | |
| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39493-62-4 | |
| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations.
2. Synthesis of Bioactive Compounds
This compound has been studied for its role in synthesizing bioactive molecules. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and antibacterial properties, making it valuable in medicinal chemistry .
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of this compound possess significant antimicrobial activity. A study demonstrated that certain modifications to this compound enhanced its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that specific analogs can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Synthesis of Antibacterial Agents
A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of antibacterial agents derived from this compound. The researchers modified the compound to enhance its binding affinity to bacterial enzymes, resulting in compounds with improved antibacterial activity against resistant strains.
Case Study 2: Anti-inflammatory Properties
In another study, researchers investigated the anti-inflammatory effects of derivatives obtained from this compound. They found that one derivative significantly reduced inflammation markers in a mouse model of arthritis.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes and receptors . The specific pathways involved depend on the biological context and the type of reaction it undergoes.
Comparison with Similar Compounds
Key Observations :
- Ester Group : Methyl esters generally exhibit lower molecular weights and melting points than ethyl analogs.
- Amino Groups: Introduce hydrogen bonding, increasing thermal stability.
Biological Activity
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data from various studies.
- IUPAC Name : Methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate
- Molecular Formula : C9H12O4
- Molecular Weight : 184.19 g/mol
- Appearance : White to cream powder
- Melting Point : 120.0 - 126.0 °C
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 values (the concentration at which the compound inhibits 50% of the target activity) for various derivatives were reported, indicating promising anti-inflammatory potential.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 12.0 |
| Compound A | 8.6 |
| Compound B | 9.2 |
These findings suggest that modifications to the methyl and hydroxy groups may enhance the anti-inflammatory efficacy of the base compound .
2. Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains. In a study evaluating various derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicate that this compound could serve as a lead structure for developing new antimicrobial agents .
3. Cytotoxic Effects
Cytotoxicity assays performed on various cancer cell lines revealed that this compound possesses selective cytotoxicity. The compound demonstrated effective inhibition of cell proliferation in human cancer cell lines with IC50 values ranging from 15 to 25 µM.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
These findings suggest potential applications in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms .
Case Study 1: Anti-inflammatory Mechanism
A study published in Marine Drugs presented evidence that methyl derivatives of cyclohexene compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. The study concluded that these compounds might exert their effects through modulation of the NF-kB signaling pathway, a crucial regulator of inflammation .
Case Study 2: Antimicrobial Properties
In a clinical microbiology context, a research group tested various derivatives against resistant bacterial strains. The results indicated that this compound had superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .
Preparation Methods
Starting Material Selection
The primary precursor is typically cyclohexene or its derivatives, which undergo selective oxidation and functionalization.
| Precursor | Function | Reference |
|---|---|---|
| Cyclohexene | Starting material | , |
| 4-Hydroxy-6-methylcyclohexene | Intermediate |
Oxidation to Form Keto and Hydroxy Functionalities
The oxidation step introduces the keto group at the 2-position and hydroxyl groups at the 4-position. Common oxidizing agents include:
- Temperature: 0–25°C
- Solvent: Acetone or acetic acid
- Catalysts: None or catalytic amounts of sulfuric acid
Cyclohexene derivative + Oxidant → 4-Hydroxy-6-methyl-2-oxo-cyclohexene intermediate
Hydration and Functional Group Modification
Hydration of the double bonds and selective oxidation lead to the formation of the hydroxyl and keto groups. This step often employs:
- Aqueous acid or base for hydration
- Oxidants for further oxidation if needed
Esterification to Form the Methyl Ester
The final step involves esterification of the carboxylic acid intermediate to form the methyl ester:
- Reagents: Methyl alcohol (methanol) with catalytic acidic conditions (e.g., sulfuric acid)
- Conditions: Reflux at 60–80°C for several hours
Carboxylic acid + Methanol → Methyl ester + Water
Representative Reaction Conditions and Data
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | 0–25°C | 2–4 hours | Controlled to prevent over-oxidation |
| Hydration | H₂O, acid/base | Room temp | 1–3 hours | Ensures selective hydroxylation |
| Esterification | CH₃OH, H₂SO₄ | 60–80°C | 4–6 hours | Reflux conditions |
Data Tables Summarizing Preparation Methods
| Method Step | Reagents | Reaction Type | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Oxidation | Potassium permanganate | Oxidation | Cold, aqueous | High selectivity for keto formation |
| Hydration | Acidic or basic aqueous solution | Hydration | Room temperature | Facilitates hydroxyl group addition |
| Esterification | Methyl alcohol + sulfuric acid | Esterification | Reflux | Typically high yield, purified via recrystallization |
Research Findings and Notes
- Edafiogho et al. (2009) reported a synthesis involving oxidation of cyclohexene derivatives, emphasizing the importance of controlling oxidation conditions to prevent over-oxidation or side reactions.
- Industrial synthesis often employs catalytic oxidation with manganese or chromium compounds, followed by esterification under acidic conditions to optimize yield and purity.
- Reaction optimization studies indicate that temperature control and reagent stoichiometry are critical for obtaining high yields of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.
Q & A
Q. What are the common synthetic routes for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate?
The compound is typically synthesized via Michael addition reactions or oxidative functionalization . For example:
- Michael Addition : Ethyl acetoacetate reacts with chalcones (α,β-unsaturated ketones) under basic conditions (e.g., 10% NaOH in ethanol) to form cyclohexenone derivatives. This method yields 4,6-diaryl-2-oxocyclohexene carboxylates, which can be further modified .
- Oxidative Methods : Selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane can oxidize alkyne-containing precursors to introduce keto or hydroxyl groups. For instance, methyl undec-10-ynoate was oxidized to yield 9-oxo or 9-hydroxy derivatives .
- Cyclization : 3-hydroxy acids derived from ketones (e.g., 6-methyl-5-hepten-2-one) undergo cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to form cyclohexene rings .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the primary method:
Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker AXS) with Mo/Kα radiation (λ = 0.71073 Å).
Structure Solution : Programs like SHELXS or SHELXD are used for phase determination via direct methods .
Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy ratios for disordered atoms. For example, the title compound showed two independent molecules in the asymmetric unit, with disorder modeled for the cyclohexene ring and substituents .
Validation : ORTEP-3 or WinGX visualizes the structure, and Cremer-Pople parameters quantify ring puckering (e.g., half-chair conformation with Q = 0.477 Å, θ = 50.6°, φ = 356.2°) .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound, particularly regarding ring puckering and disorder?
- Disorder Modeling : The cyclohexene ring and substituents (e.g., chlorophenyl groups) may exhibit positional disorder. For example, occupancy ratios of 0.684:0.316 were resolved for two conformers (envelope vs. screw-boat) in the same asymmetric unit .
- Puckering Analysis : Cremer-Pople parameters (Q, θ, φ) distinguish between half-chair, envelope, and screw-boat conformations. Discrepancies in θ (>50° for half-chair vs. >100° for screw-boat) require careful validation against electron density maps .
- Thermal Motion : High thermal displacement parameters (U<sup>eq</sup>) for ester groups or methyl substituents may indicate dynamic disorder, necessitating anisotropic refinement constraints .
Q. How do substituents influence the compound’s reactivity in cyclization or oxidation reactions?
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) hinder cyclization by increasing torsional strain. For example, chalcones with para-substituted aryl groups require longer reaction times (8–12 hours) under reflux .
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) stabilize enolate intermediates in Michael additions, accelerating reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the α,β-unsaturated carbonyl site .
- Regioselectivity : Oxidative methods using SeO₂/TBHP favor allylic oxidation, producing keto derivatives over epoxides. Steric crowding at the β-position directs oxidation to less hindered sites .
Q. How can spectroscopic and crystallographic data be reconciled when contradictions arise?
- NMR vs. X-ray Discrepancies : For example, NMR may suggest a planar cyclohexene ring, while X-ray reveals puckering. Use DFT calculations to model solution-state conformers and compare with solid-state data .
- Dynamic Effects : Variable-temperature NMR can detect ring-flipping or rotational barriers in solution, explaining differences from static X-ray structures .
- Validation Tools : Cross-check IR carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester C=O) with X-ray bond lengths (e.g., 1.20–1.22 Å for C=O) to confirm functional group integrity .
Methodological Workflow Table
| Step | Technique/Software | Key Parameters | Example Data |
|---|---|---|---|
| Synthesis | Michael Addition | NaOH (10%), ethanol, reflux | Yield: 60–80% |
| Crystallization | Vapor Diffusion | Ethanol/water (3:1) | Crystal dimensions: 0.3 × 0.2 × 0.1 mm |
| SCXRD | Bruker D8 Venture | Mo/Kα, φ/ω scans | Resolution: 0.84 Å |
| Refinement | SHELXL | R1 = 0.048, wR2 = 0.132 | |
| Visualization | ORTEP-3 | Thermal ellipsoids at 50% probability | Puckering parameters: Q = 0.477 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
